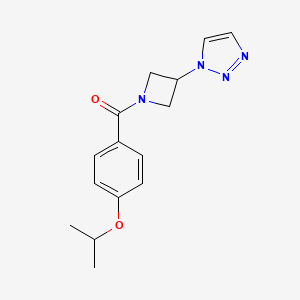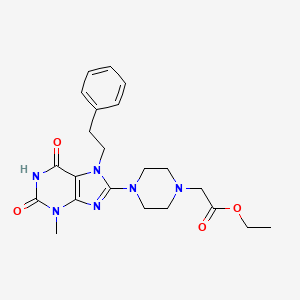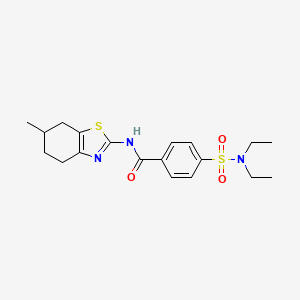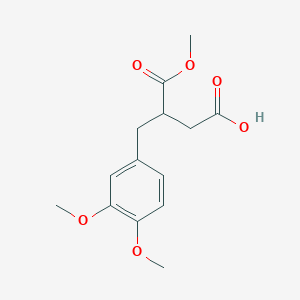
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-isopropoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1H-1,2,3-triazol-1-yl group and an azetidin-1-yl group. The 1H-1,2,3-triazol-1-yl group is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. The azetidin-1-yl group is a four-membered ring structure containing one nitrogen atom and three carbon atoms .
Molecular Structure Analysis
The 1H-1,2,3-triazol-1-yl group is a structural fragment that makes compounds attractive for screening for biological activity, because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Triazole Derivatives
Triazole derivatives, including compounds similar to "(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-isopropoxyphenyl)methanone," have been the subject of various synthetic and characterization studies. For instance, Abosadiya et al. (2018) developed a method for synthesizing new 1,2,4-Triazole and Triazolidin derivatives, characterized by FT-IR, 1H and 13C NMR spectroscopic techniques, and X-ray crystallographic studies. These derivatives showed specific crystal structures and intramolecular hydrogen bonds forming pseudo-six-membered rings, confirmed by density functional theory (DFT) studies in both gas and solvent phases (Abosadiya et al., 2018).
Catalytic Applications in Organic Synthesis
The catalytic potential of triazole compounds in organic synthesis has been demonstrated by Ozcubukcu et al. (2009), who developed a tris(triazolyl)methanol-Cu(I) complex that acts as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst is notable for its low loading, compatibility with various functional groups, and efficiency under both aqueous and neat conditions, highlighting its utility in the synthesis of complex organic molecules (Ozcubukcu et al., 2009).
Role in the Synthesis of β-Lactam Antibiotics
The synthesis of key intermediates for β-lactam antibiotics has also been explored using azetidinone derivatives. Cainelli et al. (1998) reported the synthesis of a key intermediate in the production of β-lactam antibiotics, demonstrating the relevance of such compounds in the development of crucial medicinal drugs (Cainelli et al., 1998).
Anti-Tubercular Activity
In the field of medicinal chemistry, Thomas et al. (2014) explored the design, synthesis, and evaluation of azetidinone derivatives containing 1,2,4-triazole for anti-tubercular activity. This study involved in silico design, molecular docking, and the synthesis of various azetidinone analogues, leading to compounds with significant activity against Mycobacterium tuberculosis, showcasing the potential of triazole derivatives in addressing tuberculosis (Thomas et al., 2014).
Eigenschaften
IUPAC Name |
(4-propan-2-yloxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11(2)21-14-5-3-12(4-6-14)15(20)18-9-13(10-18)19-8-7-16-17-19/h3-8,11,13H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJINHTTJKQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2739362.png)


![N-(3,5-dimethylphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2739368.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739369.png)


![Methyl 2-[1-(6-cyclopropylpyridazin-3-yl)piperidine-3-amido]-1,3-thiazole-4-carboxylate](/img/structure/B2739372.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2739375.png)
![4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2739376.png)



